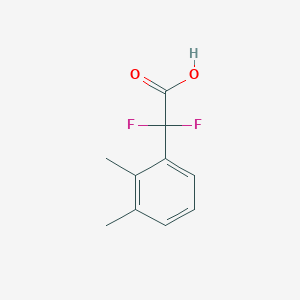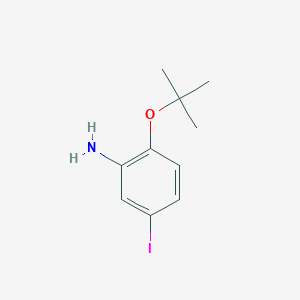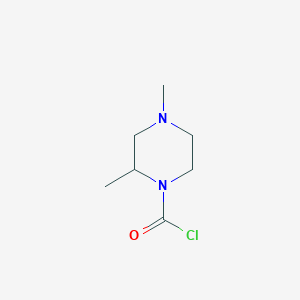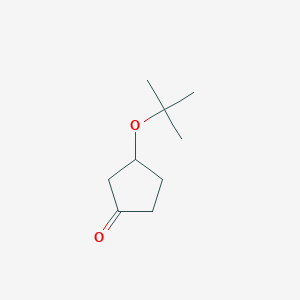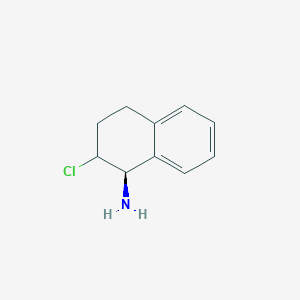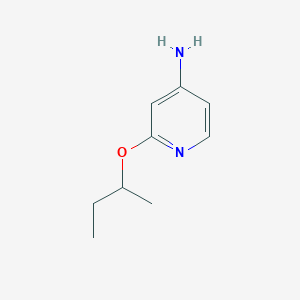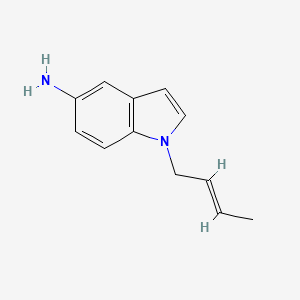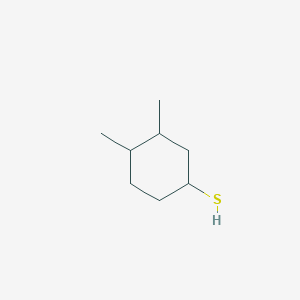
3,4-Dimethylcyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylcyclohexane-1-thiol is an organic compound that belongs to the class of cycloalkanes. It is characterized by a cyclohexane ring with two methyl groups attached at the 3rd and 4th positions and a thiol group (-SH) at the 1st position. This compound is known for its distinct sulfur odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylcyclohexanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the formation of by-products.
Industrial Production Methods
In industrial settings, this compound is produced through a multi-step process that includes the hydrogenation of 3,4-dimethylcyclohexene followed by thiolation. The process involves the use of catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step and thiourea for the thiolation step.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated thiol derivatives.
Scientific Research Applications
3,4-Dimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, leading to changes in their activity. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-thiol: Lacks the methyl groups at the 3rd and 4th positions.
3,4-Dimethylcyclohexane: Lacks the thiol group.
4,4-Dimethylcyclohexane-1-thiol: Has methyl groups at the 4th position only.
Uniqueness
3,4-Dimethylcyclohexane-1-thiol is unique due to the presence of both methyl groups and the thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
3,4-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3 |
InChI Key |
WXQYOQORZFAPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
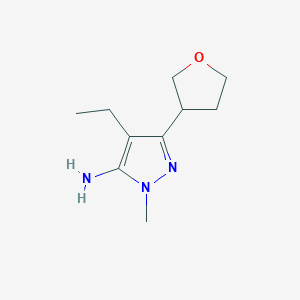
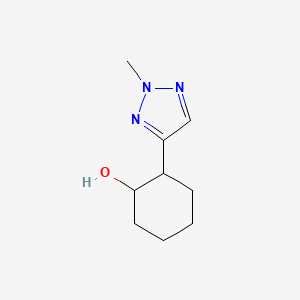
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
